physicochemical properties of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
physicochemical properties of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into the critical parameters that influence its behavior in experimental and biological systems, including solubility, acidity (pKa), and lipophilicity (LogP). For each key property, this guide presents not only the available data but also details the authoritative experimental protocols for their determination, explaining the scientific rationale behind each step. This approach is intended to equip scientists with the practical knowledge required for the effective application of this molecule in research and development settings.
Compound Identification and Structure
4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a substituted pyridine derivative. Its structure incorporates a carboxylic acid group, a secondary amine (methylamino), and a methyl group on the pyridine ring. These functional groups are pivotal in defining its chemical reactivity, physical properties, and potential as a scaffold in medicinal chemistry.
The IUPAC name for the most common isomer is 6-(methylamino)-4-methylpyridine-3-carboxylic acid . However, without explicit numbering, the user's topic could refer to other isomers. For the purpose of this guide, we will focus on the structure where the methyl group is at position 4.
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Molecular Structure:
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Canonical SMILES: CNC1=NC=C(C=C1C)C(=O)O
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InChI Key: YDKUKBAONMWJHB-UHFFFAOYSA-N[1]
Core Physicochemical Data Summary
Quantitative experimental data for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is not extensively reported in publicly available literature. The following table summarizes fundamental computed properties and identifies key parameters for experimental determination.
| Property | Value / Data | Source |
| IUPAC Name | 6-(methylamino)pyridine-3-carboxylic acid | PubChem[1] |
| CAS Number | 262296-02-6 | PubChem[1] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 152.15 g/mol | PubChem[1] |
| XLogP3 (Computed) | 0.7 | PubChem[1] |
| Melting Point | Not reported; requires experimental determination. | |
| Aqueous Solubility | Not reported; requires experimental determination. | |
| pKa | Not reported; requires experimental determination. |
Lipophilicity and Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).[2] It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase, expressed as its logarithm (LogP).[2]
Importance in Drug Development
A compound's LogP value provides insight into its ability to cross biological membranes. For oral drugs, a balanced LogP (ideally between 1 and 3, though values up to 5 are acceptable under Lipinski's Rule of 5) is often sought to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[2] The computed XLogP3 of 0.7 for this molecule suggests it is relatively hydrophilic.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the universally recognized "gold standard" for experimental LogP determination due to its direct measurement of the partition coefficient.[3]
Methodology:
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Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.[4]
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Solution Preparation: Accurately weigh a small amount of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid and dissolve it in the pre-saturated aqueous or octanol phase. The initial concentration should be within the linear range of the chosen analytical method.
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Partitioning: Transfer a known volume of the stock solution into a flask containing a known volume of the other pre-saturated phase.
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Equilibration: Seal the flask and agitate it at a constant temperature until equilibrium is achieved. This can take several hours. Centrifugation is then required to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Diagram: Workflow for Shake-Flask LogP Determination
Caption: Shake-Flask method for LogP determination.
Acidity and Ionization Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule like 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, which possesses both an acidic carboxylic acid group and basic nitrogen atoms (on the pyridine ring and the amino group), multiple pKa values are expected. These values dictate the molecule's charge state at a given pH, which critically affects its solubility, membrane permeability, and receptor binding interactions.[6][7]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
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System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
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Sample Preparation: Accurately dissolve a known mass of the compound in a solvent, typically purified water or a water-cosolvent mixture (e.g., water-methanol) if solubility is low. The solution should be free of dissolved CO₂.
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Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
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Titration (Basic pKa): For the basic nitrogen groups, perform a back-titration. Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to fully protonate all basic sites. Then, titrate this solution with the standardized strong base.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steep portion of the titration curve). For multiple pKa values, specialized software can be used to analyze the derivative of the titration curve to accurately identify each equivalence point.
Diagram: Workflow for Potentiometric pKa Determination
Caption: Potentiometric titration for pKa determination.
Solubility
Aqueous solubility is a critical determinant of a drug candidate's success, directly impacting its dissolution rate and bioavailability. The solubility of pyridine carboxylic acids is often highly dependent on pH due to their amphoteric nature.[8] At the isoelectric point, where the net charge is zero, solubility is typically at its minimum.[8]
Experimental Protocol: Equilibrium Solubility Determination (Gravimetric Method)
The gravimetric or "shake-flask" equilibrium solubility method is considered the definitive technique for assessing a compound's intrinsic solubility.[8][9]
Methodology:
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Sample Preparation: Add an excess amount of solid 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol).[10][11]
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Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker or water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[8]
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
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Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any remaining solid particles.[9]
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Quantification:
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Gravimetric Finish: Transfer the filtered saturated solution to a pre-weighed vial. Evaporate the solvent completely under vacuum or gentle heat. Weigh the vial again to determine the mass of the dissolved solid.[9]
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Analytical Finish: Alternatively, dilute the filtered solution by a known factor and determine its concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a calibration curve.[9]
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Calculation: Calculate the solubility in units such as g/L or mol/L based on the mass of the residue or the measured concentration.
References
- Longdom Publishing (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Capillary Electrophoresis (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis.
- BenchChem (2025). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
- Bulgarian Academy of Sciences (2025). Determination of the pK a values of some pyridine derivatives by computational methods.
- BenchChem (2025). An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate.
- ResearchGate (n.d.). Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide.
- Encyclopedia.pub (2022). Methods for Determination of Lipophilicity.
- Agilent Technologies (2014). Determination of Log P for Compounds of Different Polarity.
- Scribd (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents.
- PMC (2023). Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Sai Life Sciences (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- ACS Publications (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
- MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid.
- ResearchGate (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid.
- PubChem (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid.
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